(E)-5-phenylpent-3-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

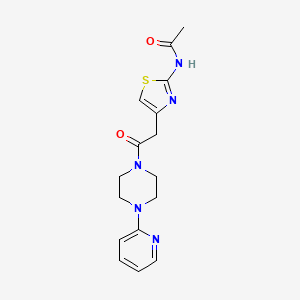

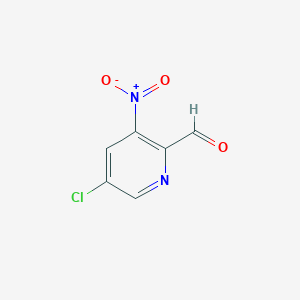

The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. The compound “(E)-5-phenylpent-3-enoic acid” suggests it’s an unsaturated carboxylic acid with a phenyl group attached .

Synthesis Analysis

This would involve detailing the chemical reactions used to synthesize the compound. It might involve various organic chemistry reactions, including functional group transformations and coupling reactions .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The compound’s reactivity could be influenced by factors like the presence of the carboxylic acid group and the phenyl group .Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity .科学的研究の応用

Photocatalysis in Organic Synthesis

The generation of sulfonated isobenzofuran-1(3H)-ones from 2-vinylbenzoic acids, among other acids including 4-phenylpent-4-enoic acid, was achieved under photocatalysis with visible light. This process, facilitated by a photocatalyst, aids the formation of desired products in good yields (Zhang, Zhou, & Wu, 2018).

Antibacterial Activity

5-(Alkenyl)-2-amino-1,3,4-oxadiazole and 2-(alkenyl)-5-phenyl-1,3,4-oxadiazole, synthesized from fatty acid hydrazides including (Z)-octadec-9-enoic and (Z)-9-hydroxyoctadec-12-enoic acids, have shown significant antibacterial activity. These compounds were effective against E. coli and other bacteria (Banday, Mattoo, & Rauf, 2010).

Cytotoxic Agents in Cancer Research

(E)-6-(4-substituted phenyl)-4-oxohex-5-enoic acids and related compounds demonstrated notable cytotoxic activity against various human cancer cell lines, including lung and HepG2 cancer cell lines. This research highlights the potential use of these compounds as cytotoxic agents in cancer therapy (Abdel-Atty et al., 2014).

Asymmetric Hydrogenation

The asymmetric hydrogenation of 5-acetylamino-5-phenylpent-4-enoic acid methyl ester demonstrated enantioselectivity, a key process in the production of enantiomerically pure compounds, which are important in pharmaceuticals (Starodubtseva et al., 2010).

Solar Cell Applications

In the context of solar cells, organic dyes derived from (E)-3-(5-(4-(bis(4-(hexyloxy)phenyl)amino)phenyl)thiophen-2-yl)-2-cyanoprop-2-enoic acid demonstrated power conversion efficiencies over 6% under simulated sunlight. This research contributes to the development of more efficient solar cell technologies (Robson et al., 2013).

Synthesis of Luminescent Molecular Crystals

The synthesis of (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid led to the creation of organic molecular crystals with stable photoluminescence, which has potential applications in optoelectronics (Zhestkij et al., 2021).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(E)-5-phenylpent-3-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-7H,8-9H2,(H,12,13)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWLQJZGLBUHNN-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC=CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C/C=C/CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-2-(propan-2-yl)cyclohexyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2792080.png)

![N-[3-(2-pyrazinyloxy)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2792082.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2792083.png)

![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2792085.png)

![Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2792101.png)